Hydracrylic acid calcium

Description

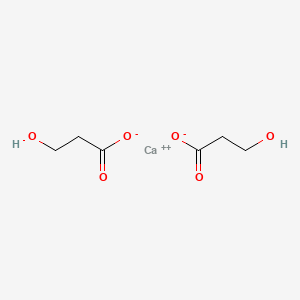

Hydracrylic acid calcium (calcium 3-hydroxypropanoate) is a calcium salt of hydracrylic acid (3-hydroxypropanoic acid) with the molecular formula C₆H₁₀CaO₆ and an average molar mass of 218.218 g/mol . Its structure comprises two 3-hydroxypropanoate anions bound to a central calcium ion.

Properties

CAS No. |

5936-37-8 |

|---|---|

Molecular Formula |

C6H10CaO6 |

Molecular Weight |

218.22 g/mol |

IUPAC Name |

calcium;3-hydroxypropanoate |

InChI |

InChI=1S/2C3H6O3.Ca/c2*4-2-1-3(5)6;/h2*4H,1-2H2,(H,5,6);/q;;+2/p-2 |

InChI Key |

RYXSKOUFCYOCHA-UHFFFAOYSA-L |

Canonical SMILES |

C(CO)C(=O)[O-].C(CO)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydracrylic acid calcium can be synthesized through the neutralization reaction between hydracrylic acid and calcium hydroxide. The reaction typically occurs in an aqueous medium, where hydracrylic acid (3-hydroxypropanoic acid) reacts with calcium hydroxide to form calcium 3-hydroxypropanoate and water:

2C3H6O3+Ca(OH)2→Ca(C3H5O3)2+2H2O

Industrial Production Methods

Industrial production of hydracrylic acid calcium involves the polymerization of acrylic acid in the presence of calcium chloride solution, followed by a freezing-thawing treatment to improve the performance of the resulting hydrogel . This method enhances the mechanical properties of the hydrogel by increasing the ionic bonds between the cation and polymer chain during the freezing treatment.

Chemical Reactions Analysis

Calcium Hydroxide and Hydrochloric Acid

These reactions are significant in understanding the utilization of calcium hydroxide as a sorbent in dechlorination processes .

Calcium Carbonate and Hydrochloric Acid

Calcium carbonate reacts with hydrochloric acid to produce calcium chloride, carbon dioxide, and water. This reaction is commonly used to demonstrate chemical reactions in educational settings.

The rate of this reaction is influenced by factors such as the concentration of hydrochloric acid and the surface area of calcium carbonate .

Factors Influencing Reaction Rates

-

Concentration of Reactants: The rate of reaction between calcium carbonate and hydrochloric acid increases with the concentration of hydrochloric acid .

-

Surface Area: Increasing the surface area of calcium carbonate (e.g., using powder instead of chips) enhances the reaction rate due to more frequent collisions between reactant particles .

Experimental Methods for Measuring Reaction Rates

-

Volume of Carbon Dioxide Produced: Measuring the volume of carbon dioxide produced over time is a common method for assessing the rate of reaction between calcium carbonate and hydrochloric acid .

-

Mass Loss: Monitoring the mass loss from the reaction vessel can also be used to determine the reaction rate .

Effect of Concentration on Reaction Rate

| Concentration of HCl (M) | Time to Produce 50 cm³ CO₂ (s) |

|---|---|

| 1 M | 20 |

| 0.5 M | 40 |

| 0.25 M | 80 |

This table illustrates how the concentration of hydrochloric acid affects the time required to produce a certain volume of carbon dioxide in the reaction with calcium carbonate .

Effect of Surface Area on Reaction Rate

| Form of Calcium Carbonate | Average Reaction Rate (cm³/s) |

|---|---|

| Powder | 0.18 |

| Small Chips | 0.12 |

| Large Chips | 0.08 |

This table shows how the surface area of calcium carbonate influences the reaction rate with hydrochloric acid .

Scientific Research Applications

Hydracrylic acid calcium has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential role in metabolic pathways and as a calcium supplement.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Mechanism of Action

The mechanism of action of hydracrylic acid calcium involves its interaction with various molecular targets and pathways. As a calcium salt, it plays a vital role in signal transduction pathways, particularly in the regulation of intracellular calcium levels. Calcium ions are essential for various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation .

Comparison with Similar Compounds

Comparison with Similar Calcium Compounds

Hydracrylic Acid Calcium vs. Hydroxyapatite

Hydroxyapatite is a cornerstone in biomedical applications due to its structural similarity to bone mineral. In contrast, hydracrylic acid calcium’s organic nature may offer advantages in solubility for drug delivery but lacks the mechanical stability required for bone substitutes .

Hydracrylic Acid Calcium vs. Calcium Cyclamate

Calcium cyclamate’s sulfamate group confers sweetening properties, whereas hydracrylic acid calcium’s hydroxypropanoate moiety may interact differently with biological systems, necessitating further toxicity studies .

Hydracrylic Acid Calcium vs. Calcium Silicate Hydrates (C-S-H)

C-S-H gels dominate construction materials due to their high mechanical strength, while hydracrylic acid calcium’s organic framework lacks comparable rigidity but may offer biodegradability .

Hydracrylic Acid Derivatives: Lactone Forms

Hydracrylic acid derivatives, such as beta-propiolactone (CAS 57-57-8), form cyclic esters (lactones) with distinct reactivity. Beta-propiolactone is a carcinogenic alkylating agent , whereas hydracrylic acid calcium’s ionic structure likely reduces such risks. This highlights how functional group modifications (e.g., lactonization vs. salt formation) drastically alter chemical behavior and safety .

Analytical Considerations

Accurate quantification of calcium in compounds like hydracrylic acid calcium requires atomic absorption spectrophotometry with lanthanum buffering to avoid interferences . Ionized calcium (iCa²⁺) measurements are critical in physiological contexts, as pH shifts alter calcium binding .

Q & A

Q. What laboratory synthesis methods are commonly employed for hydracrylic acid calcium?

Hydracrylic acid calcium can be synthesized by reacting 3-hydroxypropionic acid (hydracrylic acid) with calcium carbonate or calcium hydroxide under controlled conditions. A standard protocol involves dissolving calcium carbonate in dilute hydrochloric acid to generate calcium ions, followed by neutralization with hydracrylic acid. For example:

- Step 1 : Dissolve 1.249 g calcium carbonate in 270 mL 3 N HCl (exothermic reaction; caution required) to prepare a calcium stock solution (25 mg Ca/mL) .

- Step 2 : Adjust pH to precipitate calcium hydracrylate, ensuring stoichiometric equivalence between calcium and hydracrylic acid.

- Validation : Confirm product purity via atomic absorption spectroscopy (AAS) or titration .

Q. What analytical techniques are recommended for quantifying calcium in hydracrylic acid calcium compounds?

Atomic absorption spectroscopy (AAS) is the gold standard for calcium quantification. Key steps include:

- Sample Preparation : Dilute the compound in lanthanum chloride solution (1% w/v) to mitigate phosphate or sulfate interference .

- Calibration : Use standard calcium solutions (e.g., 25 mg/mL stock) to create a calibration curve.

- Instrumentation : Employ a hollow cathode lamp at 422.7 nm wavelength for optimal sensitivity .

Alternative methods include inductively coupled plasma mass spectrometry (ICP-MS) for trace analysis.

Q. What are the standard protocols for preparing calcium stock solutions for spectroscopic analysis?

- Stock Solution : Dissolve 1.249 g calcium carbonate in 3 N HCl, dilute to 1 L, and further dilute 50 mL to 1 L to achieve 25 mg Ca/mL .

- Stabilization : Add lanthanum chloride (1% w/v) to prevent matrix effects in AAS .

- Storage : Stable for 6 months at room temperature in inert containers to avoid calcium leaching .

Advanced Research Questions

Q. How do variations in hydroxyl group acylation affect the stability of hydracrylic acid calcium derivatives?

Acylation of the hydroxyl group in hydracrylic acid (e.g., with fatty acids) modifies solubility and thermal stability. Methodological considerations:

- Synthesis : React hydracrylic acid with acyl chlorides in anhydrous conditions. Monitor reaction progress via FT-IR for ester bond formation (C=O stretch at ~1740 cm⁻¹) .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) with HPLC or TGA to assess degradation kinetics .

- Data Interpretation : Compare with non-acylated derivatives; increased hydrophobicity often correlates with enhanced thermal stability but reduced aqueous solubility .

Q. What challenges arise when correlating ionized calcium levels with corrected total calcium in biological matrices containing hydracrylic acid calcium?

In blood or saliva studies, coexisting ions (e.g., citrate, lactate) bind calcium, complicating quantification. Methodological solutions:

- Ion-Selective Electrodes (ISE) : Directly measure ionized calcium, avoiding corrections for pH or competing ligands .

- Statistical Modeling : Use multivariate regression to account for variables like pH, albumin, and bicarbonate in total calcium adjustments .

- Validation : Cross-validate with AAS and ISE to resolve discrepancies .

Q. How does hydracrylic acid calcium interact with hydroxyapatite in enamel remineralization studies?

Hydracrylic acid calcium can act as a calcium reservoir in hydroxyapatite (HAp) formation. Key experimental design elements:

- In Situ Models : Use hydroxyapatite-coated substrates immersed in artificial saliva containing hydracrylic acid calcium. Monitor remineralization via SEM-EDS or XRD .

- Competitive Analysis : Compare with other calcium sources (e.g., CPP-ACP) using dissolution-reprecipitation assays.

- Limitations : Calcium bioavailability depends on local pH and phosphate concentration; optimize molar ratios to avoid amorphous calcium phosphate formation .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., AAS vs. ISE calcium values), conduct spike-recovery experiments to identify matrix interference sources .

- Statistical Rigor : Apply ANOVA for longitudinal studies (e.g., pH stability over 60 days) and report confidence intervals for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.